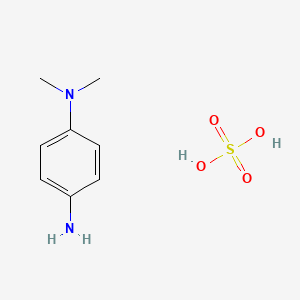

N,N-Dimethyl-p-phenylenediamine sulfate

Description

Properties

IUPAC Name |

4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUKPDKNLKRLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60160-75-0, 536-47-0, 99-98-9 (Parent) | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60160-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883430 | |

| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6219-73-4, 536-47-0 | |

| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylbenzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-amino-N,N-dimethylaniline sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X997IVP3JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of N,N-Dimethyl-p-phenylenediamine sulfate?

An In-Depth Technical Guide to the Mechanism of Action of N,N-Dimethyl-p-phenylenediamine Sulfate For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-p-phenylenediamine (DMPD), typically used as its sulfate salt, is a redox-active aromatic amine whose mechanism of action is centered on its capacity to act as an electron donor in enzymatic and chemical reactions. This property is fundamentally exploited in microbiology for the identification of cytochrome c oxidase and in various biochemical assays as a chromogenic peroxidase substrate. Toxicologically, its mechanism is linked to the formation of reactive intermediates that can act as haptens, initiating an immune response characteristic of allergic contact dermatitis. This guide elucidates the core biochemical pathways, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the key mechanisms.

Core Mechanism: Redox Chemistry

The principal mechanism of DMPD is its sequential one-electron oxidation. In the presence of an oxidizing agent or a suitable enzyme, DMPD donates an electron to form a stable, colored radical cation known as Wurster's Red.[1] This initial oxidation product is a key intermediate in all of its primary applications.

-

Step 1: One-Electron Oxidation: DMPD is oxidized to the N,N-Dimethyl-p-phenylenediamine radical cation (DMPD•+), or Wurster's Red. This species is intensely colored and relatively stable, making it useful for colorimetric detection.[1][2]

-

Step 2: Two-Electron Oxidation & Disproportionation: The radical cation can be further oxidized to the corresponding quinonediimine. The radical cation and the quinonediimine can exist in a pH-dependent equilibrium. The highly reactive quinonediimine is a potent electrophile.[2]

This fundamental redox behavior is the basis for its function in the enzymatic and toxicological pathways described below.

Enzymatic Mechanisms of Action

DMPD serves as an artificial substrate for several oxidoreductase enzymes, most notably cytochrome c oxidase and peroxidases.

Substrate for Cytochrome c Oxidase (Oxidase Test)

The most prominent application of DMPD is in the oxidase test, a critical diagnostic tool in microbiology for identifying bacteria containing cytochrome c oxidase (Complex IV) in their respiratory chain.[3]

Mechanism:

-

In aerobic bacteria, cytochrome c oxidase catalyzes the final step of the electron transport chain, transferring electrons from reduced cytochrome c to molecular oxygen.

-

DMPD acts as an artificial electron donor, reducing the oxidized form of cytochrome c.

-

The reduced cytochrome c is then re-oxidized by cytochrome c oxidase.

-

In this process, DMPD itself is oxidized to the colored radical cation, Wurster's Red. The rapid appearance of a dark red, purple, or blue color signifies a positive test.[3]

Substrate for Peroxidase

DMPD is an effective chromogenic substrate for peroxidases, such as Horseradish Peroxidase (HRP), in the presence of hydrogen peroxide (H₂O₂). This reaction is widely used for quantitative enzyme assays.

Mechanism: The reaction follows a "ping-pong" mechanism.

-

Enzyme Activation: Peroxidase reacts with H₂O₂, forming an oxidized enzyme intermediate (Compound I) and water.

-

Substrate Oxidation (Cycle 1): Compound I oxidizes one molecule of DMPD to its radical cation (Wurster's Red), resulting in a less oxidized enzyme state (Compound II).

-

Substrate Oxidation (Cycle 2): Compound II oxidizes a second molecule of DMPD to Wurster's Red, returning the enzyme to its native resting state.

-

Product Formation: The resulting radical cations can then undergo further non-enzymatic reactions to form more complex colored products, such as dimers and trimers (e.g., Bandrowski's Base from the parent PPD).[4] The increase in absorbance from these colored products is monitored over time.

Toxicological Mechanism: Skin Sensitization

N,N-Dimethyl-p-phenylenediamine, like its parent compound p-phenylenediamine (PPD), is a known contact allergen. The mechanism of skin sensitization is a multi-step process that requires metabolic or chemical activation.[5]

Mechanism:

-

Haptenization: DMPD is a "prohapten"—it is too small and unreactive to be immunogenic on its own. Upon topical application, it penetrates the epidermis where it is oxidized (auto-oxidation or enzymatic) to the highly reactive N,N-dimethyl-p-benzoquinonediimine.

-

Protein Binding: This electrophilic quinonediimine readily reacts with nucleophilic residues (e.g., cysteine, lysine) on skin proteins, forming a stable hapten-protein conjugate.

-

Immune Activation: Langerhans cells and other dendritic cells in the skin recognize and internalize these modified proteins. They process the antigens and migrate to local lymph nodes.

-

T-Cell Priming: In the lymph nodes, the dendritic cells present the haptenated peptides to naïve T-cells, leading to their activation and proliferation. This initial phase is known as induction or sensitization.

-

Elicitation: Upon subsequent exposure to DMPD, the now-sensitized memory T-cells recognize the hapten-protein complexes in the skin and mount a rapid and amplified inflammatory response, characteristic of allergic contact dermatitis.[5]

A competing metabolic pathway, N-acetylation, can detoxify DMPD by converting it into non-sensitizing compounds, thereby reducing the amount available for oxidative haptenization.[6]

Quantitative Data

Quantitative kinetic and cytotoxic data for this compound are limited in the literature. The tables below summarize available data for DMPD and closely related, structurally similar compounds that serve as reliable proxies.

Table 1: Physicochemical and Spectroscopic Properties

| Parameter | Value | Compound | Reference(s) |

|---|

| Molar Extinction Coefficient (ε) | 9.8 mM⁻¹cm⁻¹ at 550 nm | DMPD Radical Cation |[7] |

Table 2: Enzyme Kinetic Parameters Data for the closely related parent compound p-phenylenediamine (PPD) and tetramethyl-p-phenylenediamine (TMPD) are presented as proxies.

| Enzyme | Parameter | Value | Substrate | Conditions | Reference(s) |

|---|---|---|---|---|---|

| Horseradish Peroxidase | Kₘ | 1.1 mM | p-Phenylenediamine | pH 7.0, 25°C, 0.2 mM H₂O₂ | [4] |

| Horseradish Peroxidase | Vₘₐₓ | 2.9 µM min⁻¹ | p-Phenylenediamine | pH 7.0, 25°C, 0.5 nM HRP | [4] |

| Cytochrome c Oxidase | Turnover Number (Tₛᵦ) | 9.8 (±0.3) × 10⁸ L mol⁻¹ s⁻¹ | TMPD | For single B. subtilis bacterium |[3] |

Table 3: Cytotoxicity Data Data for N-methylated and parent p-phenylenediamine (PPD) are presented.

| Cell Type | Parameter | Finding | Compound | Reference(s) |

|---|---|---|---|---|

| BALB/c 3T3 Fibroblasts | Cytotoxicity | N-methylated p-PDs show acute cytotoxicity that correlates with autoxidation rates. | N-methylated p-PDs |

| Human Keratinocytes | Cytotoxicity | PPD induces cytotoxicity associated with mitochondrial membrane potential loss and ROS production. | p-Phenylenediamine |[2] |

Experimental Protocols

Protocol: Cytochrome c Oxidase Test (Filter Paper Method)

This protocol is used to rapidly determine if a bacterial isolate produces cytochrome c oxidase.

Methodology:

-

Reagent Preparation: Prepare a fresh 1% (w/v) solution of this compound in sterile distilled water. Note: The reagent is light-sensitive and auto-oxidizes, so it should be made fresh daily and stored in a dark bottle.

-

Sample Preparation: Place a small piece of Whatman No. 1 filter paper in a sterile petri dish.

-

Inoculation: Using a sterile wooden applicator stick or platinum loop (nichrome loops can give false positives), pick a well-isolated bacterial colony from a fresh (18-24 hour) culture grown on a non-selective agar plate.

-

Application: Smear the colony onto the filter paper.

-

Reagent Addition: Add 1-2 drops of the oxidase reagent to the bacterial smear.

-

Observation: Observe for a color change. A positive result is indicated by the development of a dark red to purple/black color within 10-30 seconds. Reactions occurring after 60 seconds should be considered negative as they may result from auto-oxidation of the reagent.

Protocol: Spectrophotometric Assay of Peroxidase Activity

This protocol provides a method for determining the kinetic parameters of a peroxidase enzyme (e.g., HRP) using a phenylenediamine substrate. This protocol is adapted from a method using p-phenylenediamine (PPD) and is directly applicable to DMPD.[4]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.

-

DMPD Stock Solution: Prepare a 40 mM stock solution of this compound in the assay buffer. Prepare this solution fresh for each experiment.

-

H₂O₂ Stock Solution: Prepare a 20 mM stock solution of H₂O₂ in deionized water.

-

Enzyme Solution: Prepare a stock solution of Horseradish Peroxidase (e.g., 50 µM) and create working dilutions to achieve a final concentration in the assay of approximately 0.5 nM.

-

-

Assay Setup:

-

Perform the assay in a temperature-controlled spectrophotometer at 25°C.

-

To determine Michaelis-Menten constants, vary the concentration of the DMPD substrate while keeping the H₂O₂ and enzyme concentrations constant and saturating.

-

In a 1 mL cuvette, combine the assay buffer, the desired volume of DMPD stock solution, and the enzyme solution. The total volume before initiation should be 996 µL.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 4 µL of the 20 mM H₂O₂ stock solution (final concentration: 80 µM).

-

Mix quickly by inverting the cuvette.

-

Immediately begin monitoring the increase in absorbance at the λₘₐₓ of the colored product (approx. 550 nm for the DMPD radical cation).

-

Record the absorbance every 10 seconds for at least 3-5 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each DMPD concentration. Use the molar extinction coefficient (ε = 9.8 mM⁻¹cm⁻¹) to convert the rate from ΔAbs/min to µM/min.

-

Plot the initial velocities (v₀) against the corresponding DMPD concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

-

Conclusion

The mechanism of action of this compound is entirely dependent on its redox chemistry, serving as a facile electron donor. This property allows it to function as a highly effective indicator substrate for specific oxidoreductase enzymes, forming the basis of cornerstone diagnostic tests and quantitative biochemical assays. Concurrently, the same oxidative activation transforms the molecule into a reactive hapten, providing a clear molecular initiating event for contact hypersensitivity. For professionals in research and drug development, understanding these distinct but mechanistically linked pathways is crucial for its application in experimental systems and for evaluating its toxicological profile.

References

- 1. Modeling the detailed kinetics of mitochondrial cytochrome c oxidase: Catalytic mechanism and nitric oxide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhus semialata M. extract ameliorate para-phenylenediamine-induced toxicity in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of risk modification for p‐phenylenediamine sensitization by N‐acetyltransferase 1 and 2 for two highly sensitive cases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro cytotoxicity of methylated phenylenediamines - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dimethyl-p-phenylenediamine sulfate chemical and physical properties

An In-depth Technical Guide to N,N-Dimethyl-p-phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chemical compound with significant applications in both biological and chemical research. It is primarily recognized for its use as a redox indicator, most notably in the oxidase test for identifying bacteria containing cytochrome c oxidase. Its ability to be easily oxidized to a stable, colored radical cation, known as Wurster's Red, underpins many of its applications.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, details key experimental protocols involving its use, and outlines essential safety and handling information.

Chemical and Physical Properties

This compound is a salt form of N,N-Dimethyl-p-phenylenediamine. It is typically supplied as a solid that is soluble in water.[2][3] The compound is sensitive to light and moisture and should be stored accordingly in the dark.[2][4] It is incompatible with strong oxidizing agents and acids.[2][4]

Quantitative Data Summary

The core physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 536-47-0 | [2][3][4][5][6] |

| Molecular Formula | C₈H₁₂N₂·H₂SO₄ or C₈H₁₄N₂O₄S | [2][3][5][6][7] |

| Molecular Weight | 234.27 g/mol | [3][5][8] |

| Appearance | White to grey or brown crystalline powder/chunks | [8][9] |

| Melting Point | 200-205 °C (decomposes) | [2][3][8][10] |

| Boiling Point | 495 °C (literature value, decomposes) | [3][10] |

| Solubility | Soluble in water (approx. 50 mg/mL) | [2][3] |

| Purity | Typically ≥98% | [2][3][5] |

| Odor | Odorless | [2] |

| Sensitivity | Light sensitive, hygroscopic | [2] |

| InChI Key | GLUKPDKNLKRLHX-UHFFFAOYSA-N | [2][3][6] |

Core Applications

The redox properties of this compound make it a valuable reagent in several analytical and research applications.

-

Microbiology: Its most common use is as a reagent in the oxidase test to identify bacteria that produce the enzyme cytochrome c oxidase.[11][12]

-

Analytical Chemistry: It is employed in the spectrophotometric determination of various substances, including gold(III) in pharmaceutical products and as an indicator for measuring chlorine in water samples.[3]

-

Biomedical Research: The compound has been used to develop assays for evaluating the oxidative status of human plasma by measuring hydroperoxides.[13] It has also been utilized in studies investigating the role of hydrogen sulfide (H₂S) in cardioprotection and colonic H₂S production.[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific results. The following sections provide protocols for key experiments involving this compound.

Microbiological Oxidase Test

The oxidase test is a key biochemical test for the differentiation of bacterial species, particularly between Gram-negative rods.

Principle: The test detects the presence of the enzyme cytochrome c oxidase, a component of the electron transport chain in many aerobic organisms.[12] N,N-Dimethyl-p-phenylenediamine acts as an artificial electron donor. In the presence of cytochrome c oxidase and atmospheric oxygen, the reagent is oxidized to form the colored compound indophenol blue or purple.[11][12]

Methodology (Filter Paper Method):

-

Reagent Preparation: Prepare a fresh 1% aqueous solution of this compound. This solution is unstable and should be made fresh daily or can be stored for up to 7 days in a dark, refrigerated bottle.[14]

-

Procedure: a. Place a small piece of Whatman No. 1 filter paper in a clean petri dish. b. Add 1-2 drops of the freshly prepared oxidase reagent to the center of the filter paper.[15] c. Using a sterile wooden applicator stick or a platinum loop (nichrome loops can give false-positive results), pick a well-isolated bacterial colony from a fresh (18-24 hour) culture.[14][15] d. Smear the colony onto the reagent-impregnated area of the filter paper.[12]

-

Result Interpretation:

Synthesis of N,N-Dimethyl-p-phenylenediamine

The free base, N,N-Dimethyl-p-phenylenediamine, can be synthesized via the reduction of p-nitrosodimethylaniline. The sulfate salt is then prepared by reacting the free base with sulfuric acid.

Principle: This synthesis involves a chemical reduction where the nitroso group (-NO) of the starting material is reduced to a primary amine group (-NH₂).

Methodology (General Laboratory Scale):

-

Reduction: p-Nitrosodimethylaniline is added in portions to a warm solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl).[16] The mixture is heated under reflux for approximately 90 minutes to ensure the reduction is complete.[16]

-

Precipitation: The reaction mixture is cooled, which may cause some of the tin salt of the product to precipitate. The precipitation is completed by saturating the cold solution with hydrogen chloride gas.[16]

-

Isolation of Free Base: The precipitated salt is filtered and redissolved in water. The aqueous solution is covered with a layer of ether. While keeping the solution cold with ice, a 50% sodium hydroxide (NaOH) solution is added to neutralize the acid and liberate the free N,N-Dimethyl-p-phenylenediamine base.[16]

-

Extraction and Purification: The liberated free base is extracted into the ether layer. The aqueous layer is extracted several more times with fresh ether. The combined ether extracts are dried over anhydrous sodium sulfate, and the ether is removed by evaporation. The resulting crude product is purified by vacuum distillation.[16]

-

Sulfate Salt Formation: The purified free base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid (H₂SO₄) to precipitate this compound.

Signaling and Reaction Pathways

Oxidase Test Reaction

The core of the oxidase test is an enzymatic reaction that oxidizes the N,N-Dimethyl-p-phenylenediamine reagent.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[4][7][9] It causes skin irritation and serious eye irritation.[7][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. When handling the powder, use a dust mask or work in a chemical fume hood to avoid inhalation.[4]

-

Handling: Avoid formation of dust and aerosols.[9] Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and protected from light and moisture, as the substance is hygroscopic and light-sensitive.[2]

-

Fire: The solid is combustible. Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher. Firefighting may produce hazardous combustion products, including carbon, nitrogen, and sulfur oxides.[9][17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

References

- 1. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. N,N-二甲基对苯二胺 硫酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | C8H14N2O4S | CID 80351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Laboratory Speciality Chemicals | Products | P.C. Chem India [pcchemindia.in]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. CAS#:536-47-0 | this compound salt | Chemsrc [chemsrc.com]

- 11. asm.org [asm.org]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BAM R54: Oxidase Reagent | FDA [fda.gov]

- 15. tgw1916.net [tgw1916.net]

- 16. prepchem.com [prepchem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Amino-N,N-dimethylaniline Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Amino-N,N-dimethylaniline sulfate, a key intermediate in various chemical and pharmaceutical applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical workflows.

Synthesis of 4-Amino-N,N-dimethylaniline (Free Base)

Two primary methods for the synthesis of 4-Amino-N,N-dimethylaniline are presented below: the reduction of p-nitrosodimethylaniline and the reduction of p-nitro-N,N-dimethylaniline.

Method 1: Reduction of p-Nitrosodimethylaniline

This method involves the reduction of p-nitrosodimethylaniline using stannous chloride in the presence of hydrochloric acid.

-

Reaction Setup: In a suitable reaction vessel, dissolve 225 g of stannous chloride in 450 ml of concentrated hydrochloric acid with gentle warming.

-

Addition of Starting Material: Gradually add 50 g of p-nitrosodimethylaniline or its hydrochloride salt to the warm stannous chloride solution in small portions. The reaction is exothermic and should be cooled as needed to maintain a controlled temperature.

-

Reduction: After the addition is complete, reflux the mixture for 90 minutes to ensure the reduction is complete.

-

Isolation of the Tin Salt: Cool the reaction mixture. The double tin salt of the aminodimethylaniline will begin to precipitate. To complete the precipitation, saturate the solution with hydrogen chloride gas at 0°C.

-

Filtration and Dissolution: Filter the precipitated salt and dissolve it in water.

-

Liberation of the Free Base: As the base is readily oxidized by air, cover the acidic solution with a layer of ether. Add ice to the mixture and then add a 50% sodium hydroxide solution to make the solution strongly alkaline, ensuring the temperature remains low.

-

Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with diethyl ether. Repeat the extraction several times.

-

Drying and Evaporation: Combine the ethereal extracts and dry them over anhydrous sodium sulfate. Evaporate the ether to obtain the crude 4-Amino-N,N-dimethylaniline.

-

Purification: The crude product is then purified by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | 50 g p-nitrosodimethylaniline | [1] |

| Reducing Agent | 225 g stannous chloride in 450 ml conc. HCl | [1] |

| Reaction Time | 90 minutes (reflux) | [1] |

| Yield | 36 g | [1] |

| Boiling Point | 146-148 °C at 24 mmHg | [1] |

| Melting Point | 38-41 °C | [1] |

Method 2: Reduction of p-Nitro-N,N-dimethylaniline

This alternative method utilizes hydrazine hydrate as the reducing agent with a copper-on-carbon catalyst.

-

Reaction Setup: In a 100 mL flask, add 2.49 g (0.015 mol) of p-nitro-N,N-dimethylaniline, 30 mL of ethanol, and 0.23 g of CuO/C catalyst.

-

Heating and Addition: Heat the mixture to 75°C and then add 1.5 mL (0.03 mol) of hydrazine hydrate dropwise.

-

Reaction: Stir the reaction mixture and monitor its completion using Thin Layer Chromatography (TLC), which typically takes around 5 hours.

-

Work-up: After the reaction is complete, filter the mixture and concentrate the filtrate.

-

Purification: Recrystallize the concentrated product from a mixed solvent of ethyl acetate and petroleum ether (1:2 ratio).

| Parameter | Value | Reference |

| Starting Material | 2.49 g p-nitro-N,N-dimethylaniline | [2] |

| Reducing Agent | 1.5 mL hydrazine hydrate | [2] |

| Catalyst | 0.23 g CuO/C | [2] |

| Solvent | 30 mL ethanol | [2] |

| Reaction Temperature | 75 °C | [2] |

| Reaction Time | 5 hours | [2] |

| Yield | 1.92 g (95%) | [2] |

| Melting Point | 35-36 °C | [2] |

Synthesis of 4-Amino-N,N-dimethylaniline Sulfate

The synthesized 4-Amino-N,N-dimethylaniline free base is converted to its sulfate salt through a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the purified 4-Amino-N,N-dimethylaniline in a suitable organic solvent such as toluene or acetone.[1]

-

Acidification: While vigorously stirring the amine solution, carefully and slowly add a calculated amount of concentrated sulfuric acid. Note that sulfuric acid is diprotic. The precipitation of the sulfate salt may be delayed.[1]

-

Isolation: Collect the precipitated 4-Amino-N,N-dimethylaniline sulfate by filtration.

-

Washing: Wash the filtered crystals with fresh toluene or another suitable solvent like diethyl ether or acetone to remove any residual free amine.[1]

Purification of 4-Amino-N,N-dimethylaniline Sulfate

Purification of the final product is crucial to remove any unreacted starting materials or by-products.

Experimental Protocol:

-

Recrystallization: While specific solvent systems for the recrystallization of 4-Amino-N,N-dimethylaniline sulfate are not extensively reported, a general approach for amine salts can be employed. This typically involves dissolving the crude salt in a minimal amount of a hot solvent in which it has high solubility and then allowing it to cool slowly to induce crystallization. A solvent pair system, such as ethanol/ether or water/acetone, may also be effective.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄N₂O₄S | [3][4] |

| Molecular Weight | 234.27 g/mol | [3][4] |

| Melting Point | 200-205 °C (decomposes) | [3][4] |

| Purity | ≥98% (commercially available) | [3] |

Visualized Workflows

The following diagrams illustrate the synthesis and purification processes described in this guide.

Caption: Synthesis of 4-Amino-N,N-dimethylaniline via Reduction of p-Nitrosodimethylaniline.

Caption: Purification of the Free Base and Conversion to the Sulfate Salt.

References

- 1. Sciencemadness Discussion Board - the verdict on making sulfate salts from amines without getting red goo. - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. sulfate salt? , Hive Chemistry Discourse [chemistry.mdma.ch]

- 3. 4-Amino-N,N-dimethylaniline sulfate | 6219-73-4 [chemicalbook.com]

- 4. 4-Amino-N,N-dimethylaniline sulfate CAS#: 6219-73-4 [m.chemicalbook.com]

N,N-Dimethyl-p-phenylenediamine sulfate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Dimethyl-p-phenylenediamine sulfate, a versatile reagent with significant applications in biomedical and analytical research. This document outlines its chemical properties, core applications, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound, also known as 4-Amino-N,N-dimethylaniline sulfate, is a salt commonly used as an analytical testing reagent.[1] It is recognized for its role in colorimetric assays and as an indicator in various biochemical reactions.

| Property | Value | Source |

| CAS Number | 536-47-0 | [2][3] |

| Molecular Formula | C₈H₁₂N₂·H₂SO₄ | [2][3] |

| Molecular Weight | 234.27 g/mol | [2][3] |

| Synonyms | 4-Amino-N,N-dimethylaniline sulfate salt, 4-(Dimethylamino)aniline sulfate salt, DMPPDA | [2] |

| Appearance | Solid | |

| Solubility | Soluble in water (50 mg/mL) | [2] |

| Melting Point | 200-205 °C (decomposes) | [2] |

| Storage | Light-sensitive and hygroscopic; store in the dark. | [4] |

Key Applications in Research

This compound is a critical component in several well-established experimental procedures, primarily due to its ability to undergo specific color-changing reactions.

Spectrophotometric Determination of Hydrogen Sulfide (H₂S)

A primary application of this compound is in the quantification of hydrogen sulfide. In an acidic environment and in the presence of ferric chloride (FeCl₃), this compound reacts with H₂S to form methylene blue, a stable blue-colored compound.[5][6] The intensity of the blue color is directly proportional to the concentration of H₂S and can be measured spectrophotometrically.[6][7] This method is highly sensitive and widely used for measuring H₂S in biological samples.[5][6]

The Oxidase Test in Microbiology

The oxidase test is a fundamental procedure in microbiology used to determine if a bacterium produces cytochrome c oxidase, an enzyme in the electron transport chain.[8] N,N-Dimethyl-p-phenylenediamine acts as an artificial electron donor for cytochrome c oxidase.[8] In the presence of this enzyme, the reagent is oxidized, resulting in a distinct color change to a dark purple or blue compound, indophenol blue.[8] This rapid test is crucial for the identification and differentiation of various bacterial species, such as distinguishing oxidase-positive Neisseria from oxidase-negative Enterobacteriaceae.

Evaluation of Oxidative Stress

This reagent is also employed to assess the oxidative status of biological samples, such as human plasma.[9] The assay is based on the ability of N,N-Dimethyl-p-phenylenediamine (DMPD) to form a stable colored radical cation. The level of hydroperoxyl compounds in the plasma, which are indicative of oxidative stress, is proportional to the color change and can be quantified.[9]

Experimental Protocols

Protocol for the Determination of Aqueous Sulfide

This protocol is adapted from the widely used methylene blue formation assay.

Reagents:

-

Zinc Acetate Solution (1% w/v): Dissolve 1 g of zinc acetate in 100 ml of degassed water.

-

This compound Solution (20 mM): Dissolve the required amount in 7.2 M HCl.

-

Ferric Chloride (FeCl₃) Solution (30 mM): Dissolve the required amount in 1.2 M HCl.

-

Trichloroacetic Acid (TCA) Solution (10% v/v)

Procedure:

-

In a test tube, mix 75 µL of the sample with 250 µL of 1% (w/v) zinc acetate and 425 µL of degassed water.[5]

-

Add 133 µL of 20 mM this compound solution.[5]

-

Add 133 µL of 30 mM FeCl₃ solution.[5]

-

Incubate the mixture for 10 minutes at room temperature.[5]

-

To stop the reaction and precipitate proteins, add 250 µL of 10% (v/v) trichloroacetic acid.[5]

-

Centrifuge the mixture at 12,000 rpm for 5 minutes to pellet the precipitate.[5]

-

Measure the absorbance of the supernatant at a wavelength of 670 nm.

-

The concentration of sulfide is determined by comparing the absorbance to a standard curve prepared with known concentrations of a sulfide standard.

Protocol for the Oxidase Test (Filter Paper Method)

This protocol describes a common and rapid method for performing the oxidase test.

Reagent:

-

Oxidase Reagent: 1% (w/v) this compound in sterile distilled water. Prepare this solution fresh.

Procedure:

-

Place a small piece of filter paper in a sterile petri dish.

-

Add 2-3 drops of the freshly prepared oxidase reagent to the center of the filter paper.

-

Using a sterile wooden or platinum applicator stick, pick a well-isolated bacterial colony from a culture plate (18-24 hours old). Do not use a nichrome wire loop, as it can lead to false-positive results.[10]

-

Gently rub the colony onto the reagent-impregnated filter paper.

-

Observe for a color change within 10-30 seconds.

Interpretation of Results:

-

Positive: Development of a blue or deep purple color within 30 seconds.

-

Delayed Positive: Color development between 30 and 60 seconds.

-

Negative: No color change or color development after 60 seconds.

Visualized Workflows and Mechanisms

Caption: Formation of Methylene Blue in Sulfide Detection.

Caption: Workflow of the Microbiological Oxidase Test.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. N,N-Dimethyl-p-phenylenediamine 98 536-47-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylene blue - Wikipedia [en.wikipedia.org]

- 7. Spectrophotometric determination of aqueous sulfide on a pneumatically enhanced centrifugal microfluidic platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asm.org [asm.org]

- 9. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BAM R54: Oxidase Reagent | FDA [fda.gov]

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-p-phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dimethyl-p-phenylenediamine sulfate in various solvents. This document includes quantitative solubility data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support research and development activities.

Core Topic: Solubility Profile

This compound is a salt of the organic compound N,N-Dimethyl-p-phenylenediamine. Its solubility is a critical parameter for its application in various assays and as a research chemical. The presence of the sulfate group generally imparts greater aqueous solubility compared to its free base form.

Data Presentation: Solubility of N,N-Dimethyl-p-phenylenediamine and its Sulfate Salt

The following table summarizes the available quantitative and qualitative solubility data for this compound and its corresponding free base, N,N-Dimethyl-p-phenylenediamine. This allows for a comparative understanding of their solubility profiles.

| Solvent | This compound | N,N-Dimethyl-p-phenylenediamine (Free Base) |

| Water | 50 mg/mL[1] | 10 mg/mL[2] |

| Ethanol | Soluble (quantitative data not available) | Very Soluble (quantitative data not available)[3] |

| Methanol | No data available | No data available |

| Acetone | No data available | No data available |

| Dichloromethane | No data available | No data available |

| Chloroform | No data available | Soluble[2] |

| Ether | No data available | Soluble[4] |

| Benzene | No data available | Soluble[4] |

Experimental Protocols

General Protocol for Determining Solubility of Amine Salts

A standardized method for determining the water solubility of chemical compounds is outlined in the OECD Test Guideline 105.[5][6][7][8][9] This guideline describes the flask method and the column elution method for substances with solubilities above and below 10 g/L, respectively. A general procedure based on the flask method for a solid amine salt like this compound is as follows:

-

Preparation of a Saturated Solution: An excess amount of the solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis of the Saturated Solution: A known volume of the clear, saturated solution is carefully removed.

-

Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated and expressed in units such as g/L or mg/mL.

Methylene Blue Assay for Hydrogen Sulfide (H₂S) Detection

This compound is a key reagent in the widely used Methylene Blue assay for the quantification of hydrogen sulfide. The protocol involves the reaction of H₂S with this compound in the presence of ferric chloride (FeCl₃) under acidic conditions to form the stable blue dye, methylene blue. The intensity of the blue color, measured spectrophotometrically, is proportional to the H₂S concentration.

A typical protocol is as follows:

-

Sample Preparation: A known volume of the sample containing H₂S is mixed with a zinc acetate solution to trap the sulfide as zinc sulfide.

-

Reagent Addition: A solution of this compound in acidic solution (e.g., 7.2 M HCl) is added, followed by the addition of a ferric chloride solution (e.g., in 1.2 M HCl).

-

Reaction Incubation: The mixture is incubated at room temperature for a specific period (e.g., 10-20 minutes) to allow for the formation of methylene blue.

-

Protein Precipitation (if necessary): For biological samples, trichloroacetic acid (TCA) is often added to precipitate proteins, which are then removed by centrifugation.

-

Spectrophotometric Measurement: The absorbance of the resulting blue solution is measured at a wavelength of approximately 670 nm.

-

Quantification: The concentration of H₂S in the original sample is determined by comparing the absorbance to a standard curve prepared with known concentrations of a sulfide standard.

Mandatory Visualizations

Experimental Workflow: Methylene Blue Assay

Caption: Workflow for the Methylene Blue assay for H₂S detection.

Signaling Pathway: Role in Cardioprotection Research

This compound is utilized in research to measure hydrogen sulfide (H₂S), a known signaling molecule involved in cardioprotection. For instance, it is used to investigate the role of H₂S in the cardioprotective effects of ischemic preconditioning.

Caption: Role of H₂S in cardioprotection and its measurement.

References

- 1. N,N-二甲基对苯二胺 硫酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemodex.com [chemodex.com]

- 3. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethyl-p-phenylenediamine, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

N,N-Dimethyl-p-phenylenediamine sulfate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of N,N-Dimethyl-p-phenylenediamine Sulfate

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 536-47-0, 6219-73-4), a compound frequently used in laboratory settings.[1][2] Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.

Physical and Chemical Properties

This compound is a solid substance, appearing as white to grey or brown crystals, chunks, or powder.[3] It is sensitive to light and moisture, which necessitates specific storage conditions.[1]

| Property | Value | Source |

| Synonyms | 4-Amino-N,N-dimethylaniline sulfate, DMPPDA | [1][3] |

| Molecular Formula | C₈H₁₂N₂ · H₂SO₄ | [3][4] |

| Molecular Weight | 234.27 g/mol / 234.28 g/mol | [3][4][5] |

| Appearance | White to grey or brown crystals/chunks/powder | [3] |

| Melting Point | 200 - 205 °C (decomposes) | [3] |

| Boiling Point | 495 °C (literature) | [3] |

| Evaporation Rate | Not applicable (Solid) | [4] |

Hazard Identification and Toxicological Data

This compound is classified as highly toxic and hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.[6] It is crucial to understand its toxicological profile to implement appropriate safety measures.

| Hazard Classification | Category | GHS Code | Source |

| Acute Toxicity (Oral) | Category 3 | H301 | [1][3][7] |

| Acute Toxicity (Dermal) | Category 3 | H311 | [1][3][7] |

| Acute Toxicity (Inhalation) | Category 3 | H331 | [3][4] |

| Skin Irritation | Category 2 | H315 | [3][7] |

| Serious Eye Irritation | Category 2 | H319 | [3][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | H335 | [3] |

| Signal Word | Danger | [1][3][4] |

Toxicity Values:

Chronic exposure may lead to the formation of methemoglobin, characterized by dizziness and cyanosis due to deficient oxygenation of the blood.[8]

Handling and Storage Precautions

Proper handling and storage are essential to minimize exposure risk.

3.1. Safe Handling Procedures

-

Always work in a well-ventilated area, preferably under a chemical fume hood.[1][4]

-

Do not allow the substance to come into contact with eyes, skin, or clothing.[4]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[4]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]

-

Remove and wash contaminated clothing before reuse.[8]

3.2. Storage Requirements

-

Keep containers tightly closed to prevent moisture absorption.[3]

-

The substance should be stored locked up.[4]

3.3. Incompatible Materials

-

Keep away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][6]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are the primary methods to control exposure.

Engineering Controls:

-

Work should be conducted in a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE):

| Protection Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles (compliant with EN 166) or a face shield. | [1][3][4] |

| Skin Protection | Protective gloves (inspect prior to use) and a lab coat. Wear appropriate protective clothing to prevent any possibility of skin exposure. | [1][2][3] |

| Respiratory Protection | For routine use, a particle-filtering half mask (EN149) is recommended.[4] If exposure limits are exceeded or in case of insufficient ventilation, use a NIOSH/MSHA-approved respirator.[1] A self-contained breathing apparatus (SCBA) should be used for emergencies.[2] |

First Aid Measures

Immediate medical attention is required for any exposure.[1]

-

General Advice: Show the Safety Data Sheet to the attending physician.[1][3]

-

Inhalation: Move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Immediate medical attention is required.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids apart.[3] Remove contact lenses if present and easy to do.[10] Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[1]

Accidental Release Measures

In the event of a spill, follow a structured emergency protocol to ensure safety and contain the material.

Protocol for Spill Management:

-

Ensure Personal Safety: Do not approach the spill without appropriate PPE.[11]

-

Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]

-

Prevent Contamination: Prevent the spilled material from entering drains or waterways.[3]

-

Clean-up: Carefully sweep up the solid material and place it into a suitable, sealed, and labeled container for disposal.[1][4] Avoid actions that generate dust.[1][3]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[12]

Caption: Workflow for handling a spill of this compound.

Fire-Fighting Measures

While the substance itself is non-combustible, it may decompose upon heating to produce corrosive and/or toxic fumes.[12]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream or water jet.[10][11]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[4]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][12]

Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must be in compliance with federal, state, and local regulations.[12] Do not allow the product to enter drains or the environment.[3]

References

- 1. fishersci.com [fishersci.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.be [fishersci.be]

- 5. scbt.com [scbt.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. This compound | C8H14N2O4S | CID 80351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. abdurrahmanince.net [abdurrahmanince.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemos.de [chemos.de]

- 11. lobachemie.com [lobachemie.com]

- 12. CAS#:6219-73-4 | N,N-Dimethyl-1,4-phenylenediamine sulfate | Chemsrc [chemsrc.com]

N,N-Dimethyl-p-phenylenediamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Discovery, History, Synthesis, and Application of a Key Reagent

Abstract

N,N-Dimethyl-p-phenylenediamine (DMPD) is a versatile organic compound with a rich history, primarily recognized for its critical role as a redox indicator in microbiological and biochemical assays. This technical guide provides a detailed overview of the discovery and historical development of DMPD as a reagent, its synthesis, and its diverse applications, with a particular focus on its use in the oxidase test for the identification of microorganisms. This document also delves into its utility in the synthesis of dyes and as a tool for measuring oxidative stress. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to support researchers, scientists, and professionals in drug development.

Discovery and Historical Perspective

The study of phenylenediamines and their redox properties gained significant traction in the late 19th century. The discovery and initial investigations into N,N-Dimethyl-p-phenylenediamine and its tetramethylated analog are largely attributed to the work of German chemist Casmir Wurster in the 1870s. His research laid the foundation for understanding the facile oxidation of these compounds to form intensely colored radical cations, which became known as "Wurster's Red" and "Wurster's Blue," respectively.[1]

Initially, the vibrant and distinct color change upon oxidation positioned these compounds as valuable indicators in chemical reactions. However, their most impactful application emerged in the field of microbiology. In 1928, Gordon and McLeod first introduced the use of a dimethyl-p-phenylenediamine dihydrochloride solution for the oxidase test, a method to differentiate bacteria based on the presence of the cytochrome c oxidase enzyme.[2] This test proved particularly useful in distinguishing Neisseria gonorrhoeae from other cocci. The sensitivity of the oxidase test was later enhanced by Kovács , who utilized the tetramethyl derivative, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which provided a more rapid and distinct color change.[2]

Beyond microbiology, DMPD and its parent compound, p-phenylenediamine, have a long history in the development of synthetic dyes, particularly for hair coloring, dating back to patents filed in the late 1800s.

Chemical and Physical Properties

N,N-Dimethyl-p-phenylenediamine is a colorless to reddish-violet solid that is soluble in water, alcohol, and chloroform.[3][4] It is known to be sensitive to air and light, and upon oxidation, it forms a stable red radical cation known as Wurster's Red.[1]

| Property | Value | Reference |

| Chemical Formula | C₈H₁₂N₂ | [4] |

| Molar Mass | 136.19 g/mol | [4] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 262 °C | |

| Appearance | Colorless to reddish-violet solid | [4] |

| Solubility | Water (10 mg/ml), Chloroform | [3] |

| Stability | Stable for at least 2 years when stored at +4°C, protected from light and air. | [3] |

Synthesis of N,N-Dimethyl-p-phenylenediamine

Several methods have been developed for the synthesis of N,N-Dimethyl-p-phenylenediamine. The most common laboratory and industrial routes involve the reduction of a nitro-substituted precursor.

Common Synthesis Routes

The classical and most frequently cited synthesis of DMPD involves a two-step process starting from dimethylaniline. First, dimethylaniline is nitrated to form p-nitro-N,N-dimethylaniline. This intermediate is then reduced to yield the final product. Various reducing agents and reaction conditions have been employed for this reduction, each with its own advantages in terms of yield, purity, and scalability.

Another scalable and economical approach starts with 4-chloro-nitrobenzene, which undergoes a nucleophilic aromatic substitution with dimethylamine, followed by reduction of the nitro group.[5]

Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents/Catalyst | Reaction Conditions | Yield | Purity | Reference |

| Nitration and Reduction (Heidelberger, 1923) | p-Nitrosodimethylaniline | Stannous chloride, Concentrated HCl | Reflux for 90 minutes, then vacuum distillation | ~72% (based on 36g from 50g starting material) | Crystalline mass, melts at 38-41°C | [1] |

| Facile Route (Rasayan J. Chem., 2015) | 4-Chloro-nitrobenzene | N,N-Dimethyl amine HCl, DMF, NaHCO₃, Raney Nickel | High pressure (@25kg/cm²), 120°C for 2 hours | 99% | 99% (HPLC) | [5] |

| Catalytic Hydrogenation (Patent CN109970569A) | p-Nitrochlorobenzene | Toluene, Dimethylamine hydrochloride, NaOH, Catalyst | 35-40°C | Not specified | Not specified | [6] |

| Hydrazine Hydrate Reduction (Patent CN105801331A) | p-Nitro-N,N-dimethylaniline | Hydrazine hydrate, CuO/C catalyst | 20-100°C for 1-20 hours | High yield | Not specified | [7] |

Detailed Experimental Protocol: Facile Synthesis from 4-Chloro-Nitrobenzene[6]

This scalable and high-yield method is presented as a preferred route for producing N,N-Dimethyl-p-phenylenediamine dihydrochloride.

Step 1: Synthesis of N,N-Dimethyl-4-Nitroaniline

-

Charge a 5 L stainless steel pressure reactor with 500.0 g (3.17 mol) of 4-chloro-nitro-benzene, 2.0 L of dimethyl formamide (DMF), 466.0 g (5.71 mol) of N,N-dimethyl amine hydrochloride, and 740.0 g (8.8 mol) of sodium bicarbonate.

-

Heat the reaction mixture to 120°C with stirring at 500 RPM for 2 hours. The pressure will increase to approximately 20 kg/cm ².

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

After completion, cool the reactor using an internal cooling coil.

Step 2: Reduction to N,N-Dimethyl-1,4-phenylenediamine

-

The resulting N,N-Dimethyl-4-Nitroaniline is then subjected to reduction using Raney nickel as a catalyst under hydrogen pressure.

-

The reactor is pressurized with hydrogen at 5 kg/cm ² and maintained at 45°C for 2 hours.

-

After the reaction is complete (monitored by TLC), filter off the catalyst.

Step 3: Formation of the Dihydrochloride Salt

-

Charge the filtrate into a reaction vessel and process for the formation of the hydrochloride salt to yield N,N-Dimethyl para phenylene diamine dihydrochloride.

-

On drying in a vacuum tray drier, an isolated yield of 99.0% with 99% HPLC purity can be obtained.

Applications as a Reagent

The Oxidase Test in Microbiology

The primary and most widespread application of DMPD is in the oxidase test, a cornerstone of bacterial identification. This test differentiates microorganisms based on the presence of cytochrome c oxidase, a terminal enzyme in the electron transport chain.

In the presence of cytochrome c oxidase and atmospheric oxygen, DMPD acts as an artificial electron donor, becoming oxidized to the colored radical cation, Wurster's Red. This visible color change from colorless to red/purple indicates a positive result.

Caption: Mechanism of the Oxidase Test using DMPD.

Several variations of the oxidase test have been developed, each with slightly different reagents and procedures.

| Test Method | Reagent(s) | Procedure | Positive Result | Negative Result | Reference |

| Gordon and McLeod (1928) | 1% dimethyl-p-phenylenediamine dihydrochloride in water | Add a few drops of reagent directly to colonies on an agar plate. | Change to red within 10-30 minutes, or black within 60 minutes. | No color change. | [2] |

| Kovács (Filter Paper Method) | 1% tetra-methyl-p-phenylenediamine dihydrochloride in water | Smear a colony onto filter paper soaked in reagent. | Dark purple within 5-10 seconds (delayed: 60-90 seconds). | No color change within 2 minutes. | [2] |

| Gaby and Hadley (Tube Method) | Reagent A: 1% α-naphthol in 95% ethanolReagent B: 1% p-aminodimethylaniline oxalate | Add 0.2 mL of Reagent A and 0.3 mL of Reagent B to a broth culture. | Blue within 15-30 seconds (delayed: purple in 2-3 minutes). | No color change. | [2] |

Detailed Protocol: Kovács Filter Paper Spot Test

-

Place a small piece of Whatman No. 1 filter paper in a sterile petri dish.

-

Add 1-2 drops of freshly prepared 1% Kovács oxidase reagent to the filter paper.

-

Using a sterile wooden applicator stick or platinum loop (nichrome loops can give false positives), pick a well-isolated colony from a fresh (18-24 hour) culture.

-

Smear the colony onto the reagent-impregnated area of the filter paper.

-

Observe for a color change within 10 seconds. A positive result is the development of a dark purple color. A delayed positive reaction may occur within 60-90 seconds. Any color change after 2 minutes should be disregarded.

Caption: Workflow for the Kovács Oxidase Test.

Measurement of Oxidative Stress

DMPD is also employed in assays to determine the oxidative status of biological samples, such as human plasma. The principle relies on the oxidation of DMPD by hydroperoxides present in the sample, leading to the formation of the colored radical cation. The absorbance of the solution, typically measured around 505-515 nm, is proportional to the amount of hydroperoxyl compounds and can be expressed as hydrogen peroxide equivalents. This provides a simple and rapid method for assessing oxidative stress.[3]

Dye Synthesis

Historically, p-phenylenediamine and its N-substituted derivatives, including DMPD, have been crucial intermediates in the synthesis of a wide range of dyes. These compounds can undergo oxidative coupling reactions to form complex chromophores.

Quantitative Data

Reaction Kinetics and Stability

-

Wurster's Red Formation: The oxidation of DMPD to its radical cation is a rapid process. The stability of Wurster's Red is dependent on factors such as pH and temperature.

-

Reagent Stability: Aqueous solutions of DMPD are unstable and should be freshly prepared. The solid compound is stable for at least two years when stored at 4°C and protected from light and air.[3] The dihydrochloride salt offers improved stability for storage.

Spectrophotometric Data

| Parameter | Value | Conditions | Reference |

| Absorbance Maximum (Wurster's Red) | 515 nm | In the context of a dopamine beta-monooxygenase assay | [8] |

| Absorbance Maximum (Oxidative Stress Assay) | 505 nm | In human plasma | [3] |

| Molar Extinction Coefficient (ε) | 9,800 M⁻¹cm⁻¹ | at 550 nm for the first free radical oxidation product of DPD |

Conclusion

N,N-Dimethyl-p-phenylenediamine, from its early discovery as a compound with interesting redox properties to its establishment as an indispensable reagent in microbiology and biochemistry, has had a significant impact on scientific research. Its role in the oxidase test remains a fundamental technique for bacterial identification. Furthermore, its application in oxidative stress analysis and dye synthesis highlights its versatility. This guide has provided a comprehensive overview of its history, synthesis, and key applications, supported by detailed protocols and quantitative data, to serve as a valuable resource for the scientific community.

References

- 1. prepchem.com [prepchem.com]

- 2. asm.org [asm.org]

- 3. chemodex.com [chemodex.com]

- 4. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. CN109970569A - A kind of preparation method of N, N- dimethyl-p-phenylenediamine's hydrochloride - Google Patents [patents.google.com]

- 7. CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents [patents.google.com]

- 8. Continuous spectrophotometric assays for dopamine beta-monooxygenase based on two novel electron donors: N,N-dimethyl-1,4-phenylenediamine and 2-aminoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reaction of N,N-Dimethyl-p-phenylenediamine Sulfate with Oxidizing Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-p-phenylenediamine (DMPD), typically used as its sulfate salt, is a versatile chromogenic reagent that undergoes a characteristic one-electron oxidation to form a stable, colored radical cation known as Wurster's Red. This distinct color change forms the basis of numerous quantitative analytical methods. This technical guide provides an in-depth exploration of the core principles governing the reaction of DMPD with various oxidizing agents, detailed experimental protocols for key applications, and a summary of relevant quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or are exploring the applications of this reaction.

Core Principles of the Reaction

The fundamental reaction of N,N-Dimethyl-p-phenylenediamine with an oxidizing agent involves the transfer of a single electron from the DMPD molecule to the oxidant. This results in the formation of the DMPD radical cation (DMPD•+), a species that is resonance-stabilized and exhibits a characteristic purple-red color in solution.[1][2] The stability of this radical cation is a key feature that allows for its use in various spectrophotometric assays.[3]

The general reaction can be depicted as follows:

DMPD (colorless) ⟶ DMPD•+ (Wurster's Red, colored) + e-

The specific mechanism and stoichiometry of the reaction can vary depending on the nature of the oxidizing agent and the reaction conditions, such as pH.

Reaction with Peroxides

In the presence of hydroperoxides, the reaction is often catalyzed. For instance, the determination of hydrogen peroxide using DMPD can be facilitated by a Fenton system (Fe(II)).[4] In this system, Fe(II) reacts with H₂O₂ to generate hydroxyl radicals (•OH), which then readily oxidize DMPD to its radical cation. The stoichiometry of the reaction between H₂O₂ and DPD (N,N-diethyl-p-phenylenediamine, a closely related compound) in a Fenton system has been reported to be approximately 1:1.18.[4] In biological systems, peroxidases can also catalyze the oxidation of DMPD by hydrogen peroxide.[5]

Reaction with Permanganate and Dichromate

Strong inorganic oxidizing agents like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) react rapidly with DMPD. The reaction with permanganate is the basis for the spectrophotometric determination of trace amounts of this oxidant.[6][7] The stoichiometry of the reaction between permanganate and DPD has been reported to be approximately 1:2.71 in the pH range of 4.0-8.0.[6][7] The high molar absorptivity of the resulting DPD radical cation allows for sensitive detection.[6][7]

The reaction with these strong oxidants is generally a direct electron transfer, where the manganese in permanganate or the chromium in dichromate is reduced, and the DMPD is oxidized.

Quantitative Data

The following tables summarize key quantitative data related to the reaction of DMPD with oxidizing agents, compiled from various studies.

| Parameter | Value | Oxidizing Agent | Conditions | Reference(s) |

| Molar Absorptivity (ε) of DMPD•+ | 9,800 M⁻¹cm⁻¹ | Inorganic oxidants | λmax = 550 nm | [8] |

| 57,000 M⁻¹cm⁻¹ | Permanganate | λmax = 551 nm (for DPD•+) | [6][7] | |

| Wavelength of Maximum Absorbance (λmax) | 550 nm | Inorganic oxidants | - | [8] |

| 553 nm | Generic oxidant | Acidic pH | ||

| 517.4 nm | Potassium persulfate | pH 5.6 | [1] | |

| 505 nm | Plasma hydroperoxides | - | [3] | |

| Reaction Kinetics | ||||

| Second-order rate constant | 2.96 x 10⁴ M⁻¹s⁻¹ | Permanganate | pH 6 (for DPD) | [6][7] |

| Detection Limits in Assays | ||||

| Permanganate (as DPD•+) | 0.010 µM | Permanganate | Ultrapure water | [6][7] |

| Hydrogen Peroxide (as DPD•+) | 0.05 µM | Hydrogen Peroxide (Fenton system) | pH 3.0 | [4] |

Experimental Protocols

This section provides detailed methodologies for two key applications of the DMPD reaction: the determination of antioxidant activity and the quantification of hydrogen peroxide.

Protocol for Determination of Antioxidant Activity (DMPD Assay)

This protocol is adapted from an improved DMPD radical cation decolorization assay.[1][9]

Reagents:

-

N,N-Dimethyl-p-phenylenediamine (DMPD)

-

Potassium persulfate (K₂S₂O₈)

-

Acetate buffer (pH 5.6)

-

Antioxidant standard (e.g., Trolox)

-

Sample to be tested

Procedure:

-

Preparation of DMPD Stock Solution (100 mM): Dissolve 0.209 g of DMPD in 10 mL of deionized water.

-

Generation of DMPD Radical Cation (DMPD•+):

-

To 10 mL of acetate buffer (pH 5.6), add 100 µL of the 100 mM DMPD stock solution.

-

Add 50 µL of 0.4 mM potassium persulfate solution.

-

Allow the solution to stand in the dark for at least 10 minutes for the radical to form. The solution will turn a stable purple color.

-

-

Spectrophotometric Measurement:

-

Dilute the DMPD•+ solution with acetate buffer (pH 5.6) to obtain an absorbance of 0.70-0.80 at 517.4 nm.

-

To a cuvette, add 3.49 mL of the diluted DMPD•+ solution.

-

Add 10 µL of the antioxidant standard or sample.

-

Mix and record the absorbance at 517.4 nm after 100 seconds.

-

-

Calculation:

-

The percentage inhibition of the blank absorbance is calculated as follows: % Inhibition = [(A₀ - A) / A₀] x 100 Where A₀ is the absorbance of the uninhibited radical cation and A is the absorbance measured after the addition of the antioxidant.

-

A standard curve can be generated by plotting the % inhibition against the concentration of the antioxidant standard.

-

Protocol for Spectrophotometric Determination of Hydrogen Peroxide

This protocol is based on the oxidative coloration of DPD using a Fenton system.[4]

Reagents:

-

N,N-diethyl-p-phenylenediamine (DPD)

-

Iron(II) sulfate (FeSO₄)

-

Buffer solution (pH 3.0)

-

Hydrogen peroxide standard solution

-

Sample containing hydrogen peroxide

Procedure:

-

Preparation of Reagents:

-

Prepare a 20 mM DPD solution.

-

Prepare a 1.5 mM Fe(II) solution.

-

-

Reaction Mixture:

-

In a reaction vessel, mix the buffer solution (pH 3.0), 20 mM DPD, and 1.5 mM Fe(II).

-

-

Measurement:

-

Add a known volume of the hydrogen peroxide standard or the sample to the reaction mixture.

-

After a reaction time of 45 seconds, measure the absorbance of the generated pink radical cation (DPD•+) at 551 nm.

-

-

Quantification:

-

A linear relationship exists between the increase in absorbance at 551 nm and the concentration of H₂O₂ in the range of 0-12 µM.

-

Construct a calibration curve using the hydrogen peroxide standard solutions to determine the concentration of H₂O₂ in the sample.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core reaction mechanism and a typical experimental workflow.

Caption: General mechanism of DMPD oxidation.

Caption: Workflow for the DMPD antioxidant assay.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]